molecular formula C17H18FN5O3S B2681136 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide CAS No. 1226455-58-8

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2681136
CAS No.: 1226455-58-8
M. Wt: 391.42
InChI Key: TXVXQUQRXYGACK-UHFFFAOYSA-N
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Description

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H18FN5O3S and its molecular weight is 391.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Infrared Measurement and Ecosystem Health

Compounds with a [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide structure, similar to the query compound, have shown promising applications in the agricultural sector. Moran (2003) discussed the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possessing herbicidal activity. These compounds were effective against a broad spectrum of vegetation at low application rates, suggesting their utility in managing plant ecosystem health through targeted weed control (Moran, 2003).

Anticancer Research

Wang et al. (2015) explored modifications to a compound with structural similarities to the query molecule, aiming to enhance its anticancer effects. By replacing the acetamide group with an alkylurea moiety, they synthesized derivatives with potent antiproliferative activities against human cancer cell lines. These compounds retained inhibitory activity against PI3Ks and mTOR while dramatically reducing acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Fluorescent Probes and Sensing Applications

Research on non-ionic surfactant-like pyrene derivatives containing a triazole unit, as described by Zhang et al. (2014), illustrates the utility of structurally related compounds in sensing applications. These compounds demonstrated significant fluorescence in response to micro-polarity changes in their environment, making them suitable as multi-functional fluorescent probes for sensing polarity and certain ions (Zhang et al., 2014).

Herbicide Development

Chen et al. (2009) developed a new herbicidal compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, by modifying the methyl group of Flumetsulam into a methoxy group. The compound showed similar in vivo post-emergent herbicidal activity to existing herbicides against broad-leaf weeds, with a faster degradation rate in soil, highlighting its potential as an environmentally friendly herbicide candidate (Chen et al., 2009).

Properties

IUPAC Name

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3S/c1-26-9-6-19-14(24)11-27-17-21-20-15-16(25)22(7-8-23(15)17)10-12-2-4-13(18)5-3-12/h2-5,7-8H,6,9-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVXQUQRXYGACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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